1H NMR and 13C NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline
1H NMR and 13C NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,8-dichloro-4-hydroxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 3,8-dichloro-4-hydroxy-2-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. By dissecting the influence of each substituent on the quinoline scaffold, this document serves as a foundational resource for the identification, characterization, and quality control of this and structurally related compounds. The principles discussed herein are grounded in established spectroscopic theory and supported by data from analogous systems.
Introduction: The Quinoline Scaffold and the Role of NMR
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1] The precise substitution pattern on the quinoline ring is critical to its pharmacological function. Consequently, unambiguous structural elucidation is paramount in the development of quinoline-based agents.
NMR spectroscopy stands as the most powerful tool for this purpose, enabling the detailed mapping of a molecule's carbon-hydrogen framework.[2] By analyzing chemical shifts, coupling constants, and through-space correlations, one can confirm the identity and purity of a synthesized compound. This guide focuses on predicting and interpreting the ¹H and ¹³C NMR spectra of 3,8-dichloro-4-hydroxy-2-methylquinoline, a molecule for which direct spectral data may not be readily available. The analysis is built upon a composite understanding of substituent effects on the quinoline ring system.
It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone counterparts.[3][4][5] For the purpose of this guide, we will consider the 4-hydroxy tautomer, which is favored in many non-polar solvents. The presence of the alternative tautomer would present a distinct set of NMR signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3,8-dichloro-4-hydroxy-2-methylquinoline is anticipated to exhibit distinct signals corresponding to the methyl group and the aromatic protons on the quinoline core. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the chloro, hydroxyl, and methyl substituents.
Analysis of Substituent Effects on ¹H Chemical Shifts
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2-Methyl Group (C2-CH₃): This group is expected to produce a singlet in the upfield region of the spectrum, typically around 2.4-2.7 ppm. The deshielding effect of the aromatic ring shifts it downfield from a typical aliphatic methyl group.
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Aromatic Protons (H5, H6, H7): The protons on the carbocyclic ring will be influenced by the C8-chloro group and the overall electron distribution of the heterocyclic system.
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H5: This proton is ortho to the C4a-C8a ring junction and meta to the C8-Cl group. It is expected to be a doublet of doublets and will likely be the most downfield of the three, due to its proximity to the electron-deficient pyridinone ring and the anisotropic effect of the C4-OH group.
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H7: This proton is ortho to the C8-Cl group. The strong electron-withdrawing inductive effect of the chlorine atom will cause a significant downfield shift. It is expected to appear as a doublet of doublets.
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H6: This proton is situated between H5 and H7 and will appear as a pseudo-triplet (doublet of doublets with similar coupling constants). Its chemical shift will be intermediate between H5 and H7.
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-
4-Hydroxy Group (C4-OH): The proton of the hydroxyl group is expected to be a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It can appear over a wide range, from approximately 5 to 12 ppm.
Summary of Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline, typically recorded in a solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C2-CH₃ | 2.5 - 2.8 | Singlet (s) | N/A |
| H6 | 7.3 - 7.5 | Triplet (t) | J ≈ 7-8 |
| H7 | 7.6 - 7.8 | Doublet (d) | J ≈ 7-8 |
| H5 | 7.9 - 8.1 | Doublet (d) | J ≈ 7-8 |
| C4-OH | 9.0 - 12.0 (variable) | Broad s | N/A |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. For polychlorinated quinolines, predicting these shifts can be complex, but computational methods and analysis of substituent effects provide reliable estimates.[6]
Analysis of Substituent Effects on ¹³C Chemical Shifts
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C2: This carbon, bearing the methyl group, will be significantly downfield due to its position in the heterocyclic ring and attachment to the nitrogen atom.
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C3: The presence of the C3-chloro group will cause a downfield shift for this carbon due to the inductive effect of the chlorine.
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C4: The C4 carbon, attached to the hydroxyl group, will be strongly deshielded and appear far downfield.
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Carbons of the Carbocyclic Ring (C5, C6, C7, C8):
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C8: The direct attachment of a chlorine atom will cause a significant downfield shift for C8.
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C5, C7: These carbons, ortho and para to the C8-chloro group, will experience moderate electronic effects.
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C6: This carbon will be the least affected by the C8-Cl group among the carbocyclic ring carbons.
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-
Quaternary Carbons (C4a, C8a): These bridgehead carbons will have chemical shifts influenced by the overall aromatic system and the substituents on both rings.
Summary of Predicted ¹³C NMR Chemical Shifts
The table below provides the predicted ¹³C NMR chemical shifts for 3,8-dichloro-4-hydroxy-2-methylquinoline.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2-CH₃ | 18 - 22 |
| C3 | 115 - 120 |
| C6 | 122 - 126 |
| C4a | 123 - 127 |
| C5 | 125 - 129 |
| C7 | 127 - 131 |
| C8a | 138 - 142 |
| C8 | 143 - 147 |
| C2 | 150 - 155 |
| C4 | 170 - 175 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 3,8-dichloro-4-hydroxy-2-methylquinoline, the following experimental procedure is recommended.
Sample Preparation
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Accurately weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the OH proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
Instrumentation and Data Acquisition
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The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
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-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
The following workflow illustrates the process of structural elucidation using NMR.
Caption: Workflow for NMR-based structural elucidation.
Visualization of Key Structural and NMR Correlations
The molecular structure of 3,8-dichloro-4-hydroxy-2-methylquinoline with the standard IUPAC numbering is shown below. This numbering is crucial for the correct assignment of NMR signals.
Caption: Molecular structure of 3,8-dichloro-4-hydroxy-2-methylquinoline.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3,8-dichloro-4-hydroxy-2-methylquinoline. By understanding the fundamental principles of substituent effects on the quinoline ring, researchers can confidently interpret experimental NMR data to confirm the structure and purity of this and related compounds. The presented tables of predicted chemical shifts, along with the detailed experimental protocol, serve as a valuable resource for scientists engaged in the synthesis and characterization of novel quinoline derivatives. For unambiguous assignment, 2D NMR techniques are strongly recommended. The continued development of computational methods for NMR prediction will further enhance the accuracy of such analyses.[7][8][9]
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